(2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid
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Overview
Description
(2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid is a complex organic compound that features a tetrahydrofuran ring, a pyrazole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution.
Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed via cyclization reactions involving diols and appropriate catalysts.
Final Coupling: The final step involves coupling the pyrazole and tetrahydrofuran intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, to form corresponding quinones.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride for forming acyl chlorides, followed by nucleophiles like alcohols or amines.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals due to its potential bioactivity.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-(1-Phenyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid: Lacks the methoxy group, which may affect its binding properties and biological activity.
(2S,3S)-2-(1-(2-Hydroxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the methoxy group in (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid distinguishes it from similar compounds, potentially enhancing its hydrophobic interactions and influencing its overall reactivity and biological activity.
Properties
Molecular Formula |
C15H16N2O4 |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
(2S,3S)-2-[2-(2-methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-11(13)17-12(6-8-16-17)14-10(15(18)19)7-9-21-14/h2-6,8,10,14H,7,9H2,1H3,(H,18,19)/t10-,14-/m0/s1 |
InChI Key |
LKZFHZFZEGGBQH-HZMBPMFUSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=CC=N2)[C@@H]3[C@H](CCO3)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC=N2)C3C(CCO3)C(=O)O |
Origin of Product |
United States |
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